2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an ethane chain substituted with two dimethylamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield 2-(3-methoxyphenyl)ethylamine. The final step involves the alkylation of 2-(3-methoxyphenyl)ethylamine with dimethylamine under appropriate conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine groups can be replaced by other nucleophiles under suitable conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)ethylamine: A precursor in the synthesis of 2-(3-methoxyphenyl)-N1,N1-dimethylethane-1,2-diamine.
3-methoxyphenethylamine: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of both methoxy and dimethylamine groups, which confer specific chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H18N2O |
---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2O/c1-13(2)8-11(12)9-5-4-6-10(7-9)14-3/h4-7,11H,8,12H2,1-3H3 |
InChI Key |
WOXUSPLHTGHAEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.